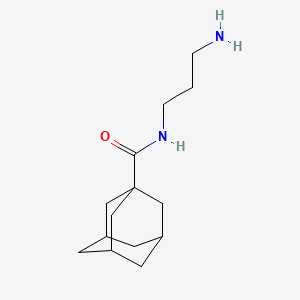![molecular formula C8H12N2O2S B1351534 [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-32-3](/img/structure/B1351534.png)
[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” is a chemical compound that falls under the category of pyrazole derivatives1. Pyrazole derivatives are known for their diverse pharmacological effects2.
Synthesis Analysis
The synthesis of pyrazole derivatives involves several strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions2. For instance, when compound 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one is heated with hydrazine in dioxane, it forms 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines2.Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques3. For instance, the 1H NMR of a related compound showed peaks at 7.93–7.89 (m, 4H, Ar–H), 7.68 (d, J =16.4 Hz, 1H, C 1 –H), 6.97 (d, J =16.4 Hz, 1H, C 2 –H), 2.37 (s, 3H, CH 3)4.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are complex and can involve various reagents and conditions2. More specific information about the chemical reactions of “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” was not found in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the melting point of a related compound was found to be 93–96°C4. However, specific physical and chemical properties of “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” were not found in the search results.
Scientific Research Applications
Green One Pot Synthesis
A study by Al-Matar et al. (2010) detailed a green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. This method involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of a solvent, showcasing an environmentally friendly approach to synthesizing pyrazole derivatives including potentially those similar to [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid. The study demonstrates the utility of pyrazole compounds in facilitating the synthesis of fused heterocyclic systems, which are of chemical and pharmacological importance (Al-Matar et al., 2010).
Antitumor Activity of Silver Complexes
Pellei et al. (2023) explored the antitumor properties of silver(I) complexes derived from bis(pyrazol-1-yl)acetic acid and its derivatives, highlighting the potential of pyrazole-based compounds in cancer treatment. Their findings suggest that these complexes exhibit significant in vitro antitumor activity, with particular efficacy against small-cell lung carcinoma (SCLC) cells. This study underscores the relevance of pyrazole derivatives in developing new chemotherapeutic agents (Pellei et al., 2023).
Corrosion Inhibition
Research on pyrazoline derivatives, such as those conducted by Lgaz et al. (2018), indicates the potential of these compounds as corrosion inhibitors for mild steel in acidic environments. This work demonstrates the utility of pyrazole derivatives in protecting industrial materials, offering insights into their applications beyond pharmaceuticals (Lgaz et al., 2018).
Antimicrobial Properties
A study by Reddy et al. (2013) on novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety found these compounds exhibit antimicrobial activity. This suggests the broader applicability of pyrazole derivatives in developing new antimicrobial agents, further expanding their scientific research applications (Reddy et al., 2013).
Novel Coordination Complexes and Antioxidant Activity
The work by Chkirate et al. (2019) on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives revealed significant antioxidant activity. These findings highlight the potential of pyrazole derivatives in the synthesis of coordination complexes with promising biological activities (Chkirate et al., 2019).
Safety And Hazards
Pyrazole derivatives can have varying levels of toxicity. For instance, pyrazole is moderately toxic by ingestion and intraperitoneal routes5. However, specific safety and hazard information for “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” was not found in the search results.
Future Directions
Pyrazole derivatives are of considerable importance due to their wide range of uses2. They are present in various marketed pharmacological agents of different categories, establishing their importance in pharmaceutical and agricultural sectors, as well as in industry2. Therefore, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry2. However, specific future directions for “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” were not found in the search results.
properties
IUPAC Name |
2-[2-(5-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-9-10(7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBKHKAUWOJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)
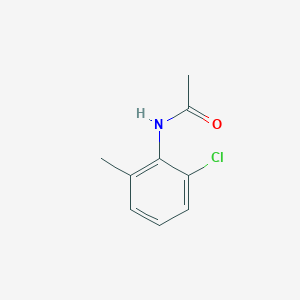
![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)
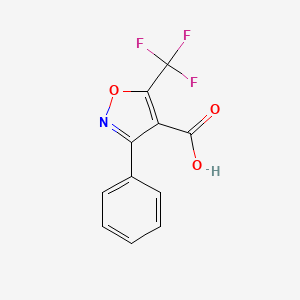
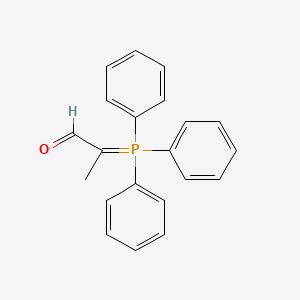
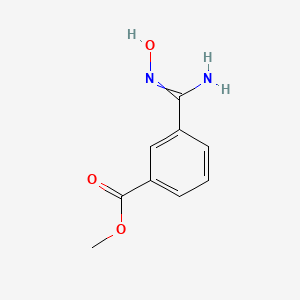

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)



![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

